![molecular formula C11H10F3N3O B2590352 1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine CAS No. 1052564-95-0](/img/structure/B2590352.png)
1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C11H10F3N3O . It has a molecular weight of 257.22 . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10F3N3O/c12-11(13,14)18-9-3-1-8(2-4-9)7-17-10(15)5-6-16-17/h1-6H,7,15H2 . This code provides a detailed description of the compound’s molecular structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
“1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine” is an oil that is stored at room temperature . Its exact physical and chemical properties, such as its melting point, boiling point, and density, are not well-documented in the available literature .Scientific Research Applications
Electrochromic Materials
Electrochromic materials change their colors reversibly upon applying different potentials or undergoing redox processes. TFMPP has been investigated as a promising anodic material for electrochromic devices . Researchers synthesized 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) and characterized their electrochromic behavior . The introduction of the trifluoromethoxy unit in the side chain of polydithienylpyrroles led to distinct color changes (grayish-yellow, grayish-blue, and bluish-violet) as the film transitioned from reduced to oxidized states. These materials hold potential for applications in smart windows, auto-dimming mirrors, and energy storage devices.
Antiparasitic Activity
TFMPP derivatives have shown promise as antiparasitic agents. A molecular simulation study highlighted the potent in vitro antipromastigote activity of compound 13, which binds favorably to the LmPTR1 pocket (active site) with a lower binding free energy . Further exploration of TFMPP analogs could lead to novel antileishmanial and antimalarial drugs.
Antifungal Properties
In the context of antifungal activity, TFMPP derivatives have been investigated. The electrostatic region of the benzene ring in indazole compounds was found to correlate with antifungal efficacy . This suggests that electropositivity contributes to their effectiveness against fungal pathogens.
Organic Synthesis
TFMPP can serve as a building block in organic synthesis. For instance, it has been used in the preparation of other compounds by coupling it with appropriate reagents. Researchers have successfully synthesized 1-(4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl) derivatives, demonstrating its utility in creating structurally diverse molecules .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives can interact with various biological targets, depending on their specific chemical structure .
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bonding .
Result of Action
It is known that pyrazole derivatives can exhibit various biological activities, depending on their specific chemical structure .
properties
IUPAC Name |
2-[[4-(trifluoromethoxy)phenyl]methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)18-9-3-1-8(2-4-9)7-17-10(15)5-6-16-17/h1-6H,7,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKROERRTYCSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=N2)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine | |
CAS RN |
1052564-95-0 |
Source


|
| Record name | 1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

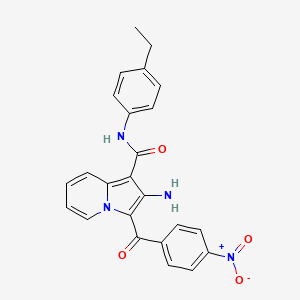

![tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B2590273.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide](/img/structure/B2590274.png)

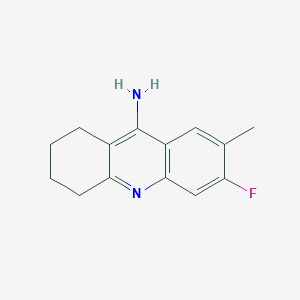
![6-(3,5-dimethoxybenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2590278.png)
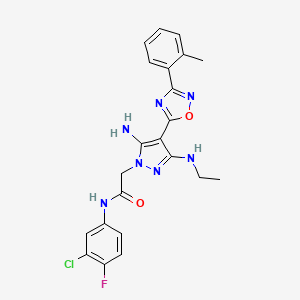
![2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2590281.png)
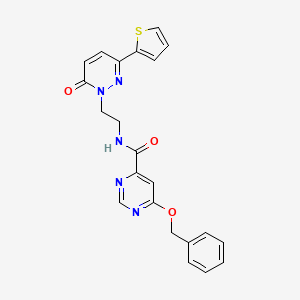
![N-cyclohexyl-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2590285.png)
![7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2590286.png)
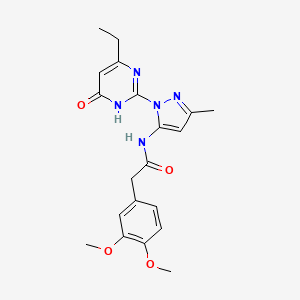
![1-[4-(2,3-Dihydroimidazo[1,2-a]imidazole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2590292.png)